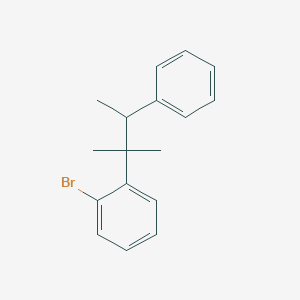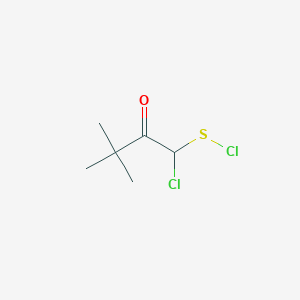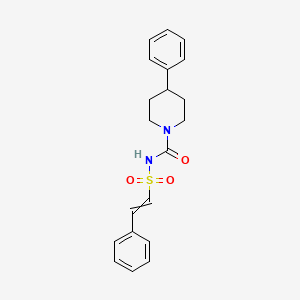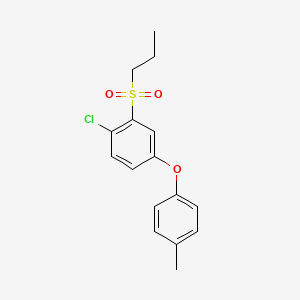
5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring
Méthodes De Préparation
The synthesis of 5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- typically involves the reaction of 2-amino-5-bromothiazole with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidine derivatives.
Applications De Recherche Scientifique
5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it can modulate the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparaison Avec Des Composés Similaires
5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- can be compared with other thiazole-based compounds such as:
2-Aminothiazole: Known for its antibacterial and anti-inflammatory activities.
4-Methylthiazole: Used in flavor and fragrance industries due to its distinct aroma.
5-Bromothiazole: Utilized in organic synthesis as a building block for more complex molecules.
The uniqueness of 5-Thiazolemethanol, 2-(4-bromophenyl)-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61291-93-8 |
|---|---|
Formule moléculaire |
C11H10BrNOS |
Poids moléculaire |
284.17 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C11H10BrNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 |
Clé InChI |
SHLFESLFEIDTFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)

![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)



![N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14587586.png)
![2,2-Dimethyl-N-[9-(5-methylfuran-2-yl)-9H-purin-6-yl]propanamide](/img/structure/B14587593.png)


![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)

